![molecular formula C13H8FNO4 B3147480 4-Fluorophenyl 2-nitrobenzoate CAS No. 62433-22-1](/img/structure/B3147480.png)
4-Fluorophenyl 2-nitrobenzoate
Overview
Scientific Research Applications
Heterocyclic Synthesis
4-Fluorophenyl 2-nitrobenzoate is a key precursor in heterocyclic synthesis, enabling the creation of various nitrogenous cycles important in drug discovery. A study highlighted its utility in generating benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides through solid-phase synthesis, showcasing its versatility as a building block for medicinal chemistry (Soňa Křupková et al., 2013).
Amyloid Imaging Agent Synthesis
Research into Alzheimer's disease diagnostics has utilized 4-fluorophenyl 2-nitrobenzoate derivatives for synthesizing fluorine-18 labeled compounds, such as 2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole. This compound, a fluorine-18 analogue of Pittsburgh Compound-B, has shown promise for in vivo visualization of amyloid deposits, offering a potential pathway for early detection of Alzheimer's disease (K. Serdons et al., 2009).
Antimicrobial Compound Synthesis
The synthesis of eperezolid-like molecules from 4-fluorophenyl precursors has demonstrated significant antimicrobial activity against Mycobacterium smegmatis. This research suggests the potential of 4-fluorophenyl 2-nitrobenzoate derivatives in developing new antimicrobials, highlighting the compound's role in addressing antibiotic resistance (Meltem Yolal et al., 2012).
Pharmacological Studies
While not directly involving 4-fluorophenyl 2-nitrobenzoate, related studies on NTBC and mesotrione, which are inhibitors of 4-hydroxyphenyl pyruvate dioxygenase and have structural similarities, demonstrate the importance of such compounds in pharmacokinetics and pharmacodynamics research. These studies offer insights into how modifications of the nitrobenzoate structure can impact biological activity and therapeutic potential (M. Hall et al., 2001).
Molecular Magnetic Materials
Research into molecular magnetic materials has explored the use of 4-fluorophenyl 2-nitrobenzoate derivatives in constructing single chain magnets. These materials, incorporating Tb(III) ions and nitrobenzoate ligands, have been studied for their slow magnetic relaxation properties, contributing to the development of next-generation data storage and quantum computing technologies (Ajit Kumar Kharwar et al., 2018).
properties
IUPAC Name |
(4-fluorophenyl) 2-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO4/c14-9-5-7-10(8-6-9)19-13(16)11-3-1-2-4-12(11)15(17)18/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJRDVHPCGUKAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorophenyl 2-nitrobenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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